molecular formula C6H11N B12059056 Diallyl-d10-amine

Diallyl-d10-amine

Cat. No.: B12059056
M. Wt: 107.22 g/mol
InChI Key: DYUWTXWIYMHBQS-URTNXKOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl-d10-amine is a deuterated form of diallylamine, characterized by the presence of deuterium atoms. Its molecular formula is (CD2=CDCD2)2NH, and it has a molecular weight of 107.22 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties.

Properties

Molecular Formula

C6H11N

Molecular Weight

107.22 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-N-(1,1,2,3,3-pentadeuterioprop-2-enyl)prop-2-en-1-amine

InChI

InChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2

InChI Key

DYUWTXWIYMHBQS-URTNXKOFSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])NC([2H])([2H])C(=C([2H])[2H])[2H])[2H]

Canonical SMILES

C=CCNCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl-d10-amine can be synthesized through the partial hydrogenation of deuterated acrylonitrile. The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Diallyl-d10-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diallyl-d10-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diallyl-d10-amine involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways, leading to unique biochemical and chemical behaviors. These effects are often exploited in research to study reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Diallyl-d10-amine is unique due to its high isotopic purity and the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and tracing studies. Its chemical behavior can differ significantly from non-deuterated analogs, making it valuable in specialized research applications .

Biological Activity

Diallyl-d10-amine is a deuterated analog of diallyl amine, a compound known for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article compiles findings from various studies to elucidate the biological activity of this compound.

This compound is synthesized through the reaction of allyl chloride with deuterated ammonia or amines. The incorporation of deuterium isotopes can enhance the stability and bioavailability of the compound in biological systems. Its structural formula is represented as:

C6H11N(with deuterium substitutions)\text{C}_6\text{H}_{11}\text{N}\quad (\text{with deuterium substitutions})

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported the minimum inhibitory concentration (MIC) values for this compound against common bacterial strains such as E. coli and Staphylococcus aureus.

Bacterial Strain MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa30

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. In vitro assays demonstrated its ability to scavenge free radicals, indicating potential protective effects against oxidative stress. The antioxidant activity was quantified using standard assays such as DPPH and ABTS.

Assay Type IC50 (µg/mL)
DPPH15
ABTS12

These results highlight the compound's potential as a natural antioxidant, which could be beneficial in preventing oxidative damage in biological systems.

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. A study examined its effects on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated cytotoxic effects, inducing apoptosis in cancer cells while sparing normal cells.

Case Study: Cytotoxicity in Cancer Cells

In a controlled experiment, human breast cancer cells (MCF-7) were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
2050
4025

This case study underscores the potential of this compound as an anticancer agent, warranting further exploration into its mechanisms of action.

The biological activities of this compound are attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell membranes leading to cell lysis.
  • Antioxidant Activity : Scavenging of reactive oxygen species (ROS), thus reducing oxidative stress.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through modulation of caspase activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.